Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
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Overview
Description
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate are currently unknown. This compound is a derivative of the thiadiazole class of compounds, which are known to interact with a variety of biological targets
Mode of Action
Many thiadiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.
Biochemical Pathways
Thiadiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The exact effects of this compound on these or other pathways would depend on its specific targets and mode of action.
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, such as signal transduction, gene expression, or cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a substitution reaction, where a suitable p-tolyl halide reacts with the thiadiazole ring.
Formation of the Ethyl Ester: The final step involves the esterification of the thiadiazole derivative with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The p-tolyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetate
- Ethyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
- Ethyl 2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate
Uniqueness
Ethyl 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the aromatic ring can affect the compound’s interaction with molecular targets, making it distinct from its ortho- and meta-substituted analogs.
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-17-11(16)8-18-13-14-12(15-19-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWADLYTIDDWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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